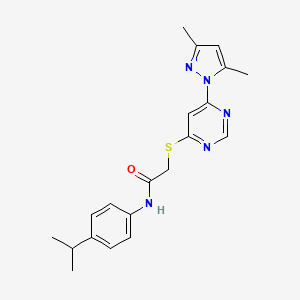
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives involves several key steps, including intramolecular cyclization, N-allylation, and N-propargyl alkylation, leading to the formation of isoxazolines and isoxazoles through [3+2] cycloaddition reactions (Rahmouni et al., 2014). This synthesis pathway highlights the complexity and the versatility of reactions involved in constructing the core structure of such compounds.
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals different molecular conformations and hydrogen bonding patterns, which are crucial for their biological activities. For example, certain acetamide derivatives exhibit diverse conformations and hydrogen bonding in zero, one, and two dimensions, influencing their physical and chemical properties (Narayana et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving the core structure of this compound are characterized by their ability to undergo various transformations, including cycloaddition reactions, which lead to the formation of novel isoxazolines and isoxazoles. These reactions are pivotal for modifying the chemical structure to enhance specific properties or introduce new functionalities (Rahmouni et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide is part of a broader class of chemicals that have been synthesized and studied for various applications, including the development of novel isoxazolines, isoxazoles, and other heterocycles through [3+2] cycloaddition reactions. These chemical reactions are crucial for creating compounds with potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. For instance, Rahmouni et al. (2014) detailed the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility and reactivity of these compounds in creating structurally diverse heterocycles (Rahmouni et al., 2014).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor properties of compounds similar to 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide. Bondock et al. (2008) investigated the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety, revealing the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008). Additionally, new pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO), indicating their use in neuroinflammation PET imaging and as early biomarkers of neuroinflammatory processes (Damont et al., 2015).
Heterocyclic Synthesis and Applications
The compound and its derivatives serve as key intermediates in the synthesis of a wide array of heterocyclic compounds, which are of significant interest due to their diverse biological activities and applications in drug development. For example, the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation has been explored for their insecticidal and antibacterial potential, highlighting the utility of these compounds in agricultural and pharmaceutical contexts (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-13(2)16-5-7-17(8-6-16)23-19(26)11-27-20-10-18(21-12-22-20)25-15(4)9-14(3)24-25/h5-10,12-13H,11H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTCFHFTWHNROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

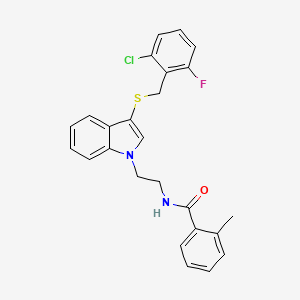
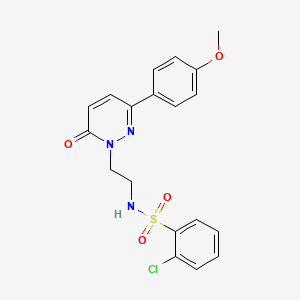
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)
![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)

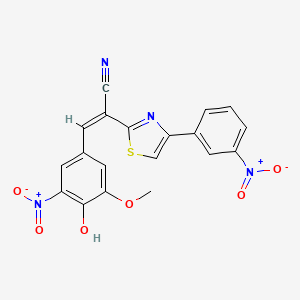
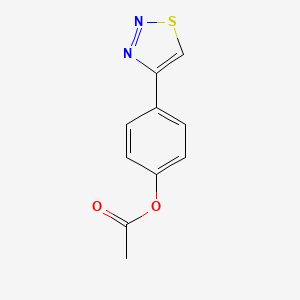

![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)
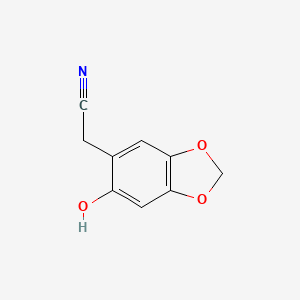
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)
![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)

